2-Fluoro-4-(4-methoxyphenyl)phenol
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Overview
Description
2-Fluoro-4-(4-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fourth position on the phenyl ring, which is further substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction of 2-fluoro-4-nitrophenol with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions can yield the desired product . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-4-(4-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the fluorine atom and methoxy group can enhance its binding affinity and specificity. Additionally, the compound may participate in hydrogen bonding and hydrophobic interactions with its targets, influencing its overall activity .
Comparison with Similar Compounds
- 2-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-2-methylphenol
- 2-Fluoro-4-methoxyacetophenone
Comparison: 2-Fluoro-4-(4-methoxyphenyl)phenol is unique due to the combination of the fluorine atom and methoxy group on the phenyl ring, which imparts specific chemical properties. Compared to 2-Fluoro-4-methoxyphenylboronic acid, it has a hydroxyl group instead of a boronic acid group, making it more suitable for certain types of chemical reactions. Similarly, 4-Fluoro-2-methylphenol lacks the methoxy group, which can influence its reactivity and applications .
Properties
IUPAC Name |
2-fluoro-4-(4-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXAGFLCGDOBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684156 |
Source
|
Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-02-8 |
Source
|
Record name | 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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